Cas no 81778-07-6 (3-Isoxazolidinone,4,4-dimethyl-)

3-Isoxazolidinone,4,4-dimethyl- structure
81778-07-6 structure
Nome del prodotto:3-Isoxazolidinone,4,4-dimethyl-
Numero CAS:81778-07-6
MF:C5H9NO2
MW:115.130461454391
MDL:MFCD21333197
CID:708194
PubChem ID:642151

3-Isoxazolidinone,4,4-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Isoxazolidinone,4,4-dimethyl-
    • 4,4-Dimethyl-1,2-oxazolidin-3-one
    • 4,4-dimethyl isoxazolidin-3-one
    • 4,4-Dimethyl-isoxazolidin-3-one
    • 4,4-Dimethyl-3-isoxazolidinone (ACI)
    • 4,4-Dimethylisoxazolidin-3-one
    • 4-dimethyl-3-isoxazolidinone
    • AG-0019
    • DTXSID10348985
    • SY267935
    • AKOS015991243
    • NS00005019
    • SCHEMBL4343853
    • EC 692-895-5
    • J-514024
    • DB-194788
    • UUXRXRHXOZHHJV-UHFFFAOYSA-N
    • D73557
    • SB38868
    • CS-0067875
    • 4,4-dimethyl-3-isoxazolidinone
    • 81778-07-6
    • InChI=1/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7
    • MFCD21333197
    • 3-isoxazolidinone, 4,4-dimethyl-
    • MDL: MFCD21333197
    • Inchi: 1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7)
    • Chiave InChI: UUXRXRHXOZHHJV-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C)(C)CON1

Proprietà calcolate

  • Massa esatta: 115.063328530g/mol
  • Massa monoisotopica: 115.063328530g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.3Ų
  • XLogP3: 0.2

3-Isoxazolidinone,4,4-dimethyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM525752-250mg
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
250mg
$109 2023-03-07
eNovation Chemicals LLC
Y1009214-5g
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 95%
5g
$2230 2024-07-28
eNovation Chemicals LLC
Y1197413-1g
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
1g
$340 2023-05-11
Ambeed
A702965-100mg
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
100mg
$12.0 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X13265-100mg
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
100mg
¥41.0 2024-07-18
Ambeed
A702965-25g
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
25g
$368.0 2025-02-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0965-100mg
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 97%
100mg
1263.58CNY 2021-05-08
eNovation Chemicals LLC
D488178-1g
4,4-Dimethyl isoxazolidin-3-one
81778-07-6 97%
1g
$240 2024-06-05
eNovation Chemicals LLC
D488178-5g
4,4-Dimethyl isoxazolidin-3-one
81778-07-6 97%
5g
$580 2024-06-05
eNovation Chemicals LLC
D488178-25g
4,4-Dimethyl isoxazolidin-3-one
81778-07-6 97%
25g
$1500 2024-06-05

3-Isoxazolidinone,4,4-dimethyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  3 h, pH 7 - 8, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9, 50 °C
Riferimento
Synthesis of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Jingxi Huagong, 2004, 21(12), 938-940

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride
1.2 Reagents: Sodium hydroxide
Riferimento
Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives
Yang, Guiqiu; et al, Huaxue Tongbao, 2006, 69(12), 921-925

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride
1.3 Reagents: Sodium hydroxide
Riferimento
Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives
Zhang, Guang-Liang; et al, Youji Huaxue, 2005, 25(7), 800-804

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
3.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
2.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
2.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
5.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
2.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
1.2 Reagents: Potassium dichromate ;  rt
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
3.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
3.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
6.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Metodo di produzione 8

Condizioni di reazione
Riferimento
Preparation of dialkylisoxazolidinones as intermediates for herbicides
, Federal Republic of Germany, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
2.2 Reagents: Potassium dichromate ;  rt
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
4.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
4.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
6.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
7.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9, 50 °C
Riferimento
Synthesis of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Jingxi Huagong, 2004, 21(12), 938-940

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 45 °C; 4 h, 45 °C
1.2 Reagents: Sodium carbonate ;  4 h, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Improvement method for synthesis of 2-(2-chlorophenylmethyl)-4,4-dimethyl-3-isoxazolidinone
Li, Chengfan; et al, Yanbian Daxue Xuebao, 2004, 30(4), 270-273

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9 - 10, 50 °C
Riferimento
Study on synthetic process of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Shenyang Huagong Xueyuan Xuebao, 2004, 18(4), 306-308

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ,  Pyridine ;  1 - 1.5 h, rt; rt → 90 °C; 6 h, 80 - 90 °C
2.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  pH 8.8 - 9, < 10 °C; 4 h, < 5 °C; 4 - 5 h, < 5 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 45 °C; 4 h, 45 °C
3.2 Reagents: Sodium carbonate ;  4 h, 45 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Improvement method for synthesis of 2-(2-chlorophenylmethyl)-4,4-dimethyl-3-isoxazolidinone
Li, Chengfan; et al, Yanbian Daxue Xuebao, 2004, 30(4), 270-273

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
1.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
4.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
3.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
3.2 Reagents: Potassium dichromate ;  rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
5.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
5.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
7.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
8.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Riferimento
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

3-Isoxazolidinone,4,4-dimethyl- Raw materials

3-Isoxazolidinone,4,4-dimethyl- Preparation Products

3-Isoxazolidinone,4,4-dimethyl- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81778-07-6)3-Isoxazolidinone,4,4-dimethyl-
A904838
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):169.0/845.0